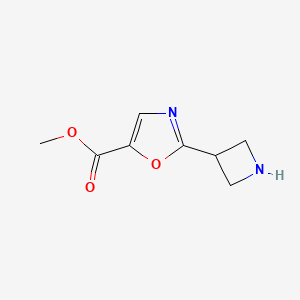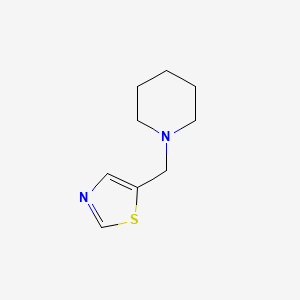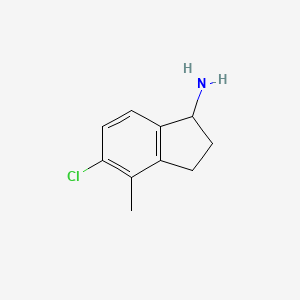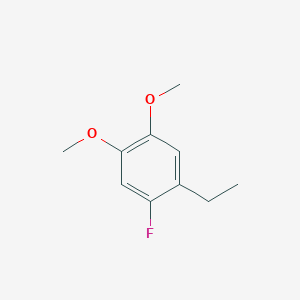![molecular formula C13H10O B11911366 Indeno[2,1-b]pyran, 2-methyl- CAS No. 62224-85-5](/img/structure/B11911366.png)
Indeno[2,1-b]pyran, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylindeno[2,1-b]pyran is a heterocyclic compound that belongs to the class of pyran derivatives It is characterized by a fused ring system consisting of an indene moiety and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include refluxing in a suitable solvent, such as methanol or ethanol, and the use of catalysts like methanesulfonic acid or metal silicates .
Industrial Production Methods
Industrial production of 2-Methylindeno[2,1-b]pyran may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as the use of reusable catalysts and environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methylindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indene and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-Methylindeno[2,1-b]pyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylindeno[2,1-b]pyran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to its observed biological effects .
Comparison with Similar Compounds
2-Methylindeno[2,1-b]pyran can be compared with other similar compounds, such as:
Indeno[1,2-b]pyran: Similar structure but different substitution pattern.
Spiropyrans: Photochromic compounds with a different ring system but similar applications in materials science.
Naphthopyrans: Compounds with a naphthalene moiety instead of an indene moiety, used in similar applications.
The uniqueness of 2-Methylindeno[2,1-b]pyran lies in its specific fused ring system and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
62224-85-5 |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methylindeno[2,1-b]pyran |
InChI |
InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3 |
InChI Key |
FWXCNVCRONPPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2C3=CC=CC=C3C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)




![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)

![5-Methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11911346.png)




